5-(Methylsulfonyl)-1H-indole
Overview
Description
5-(Methylsulfonyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a sulfonyl group attached to the fifth position of the indole ring Indoles are heterocyclic compounds that are widely found in nature and are significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1H-indole typically involves the introduction of the methylsulfonyl group to the indole ring. One common method is the sulfonylation of indole using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfonyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and polymers
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, influencing the compound’s biological activity. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-1-phenyl-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of an indole ring.
2-(Methylsulfonyl)-5-phenylthiazole: Contains a thiazole ring and exhibits different biological activities
Uniqueness
5-(Methylsulfonyl)-1H-indole is unique due to its indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of the methylsulfonyl group enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-methylsulfonyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUDJQUMQJEWMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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